molecular formula C9H3ClF8O B14052022 1,5-Bis(trifluoromethyl)-2-chloro-4-(difluoromethoxy)benzene

1,5-Bis(trifluoromethyl)-2-chloro-4-(difluoromethoxy)benzene

Katalognummer: B14052022
Molekulargewicht: 314.56 g/mol
InChI-Schlüssel: OUHBNGFXZCWYAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Bis(trifluoromethyl)-2-chloro-4-(difluoromethoxy)benzene is a fluorinated aromatic compound It is characterized by the presence of trifluoromethyl groups, a chloro substituent, and a difluoromethoxy group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(trifluoromethyl)-2-chloro-4-(difluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Bis(trifluoromethyl)-2-chloro-4-(difluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Wissenschaftliche Forschungsanwendungen

1,5-Bis(trifluoromethyl)-2-chloro-4-(difluoromethoxy)benzene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,5-Bis(trifluoromethyl)-2-chloro-4-(difluoromethoxy)benzene involves its interaction with molecular targets through various pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chloro and difluoromethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,5-Bis(trifluoromethyl)-2-chloro-4-(difluoromethoxy)benzene is unique due to the combination of trifluoromethyl, chloro, and difluoromethoxy groups on the benzene ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C9H3ClF8O

Molekulargewicht

314.56 g/mol

IUPAC-Name

1-chloro-5-(difluoromethoxy)-2,4-bis(trifluoromethyl)benzene

InChI

InChI=1S/C9H3ClF8O/c10-5-2-6(19-7(11)12)4(9(16,17)18)1-3(5)8(13,14)15/h1-2,7H

InChI-Schlüssel

OUHBNGFXZCWYAB-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1C(F)(F)F)Cl)OC(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.